2-Amino-5-chlorothiazole hydrochloride

Catalog No.
S663973
CAS No.
55506-37-1
M.F
C3H4Cl2N2S
M. Wt
171.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-chlorothiazole hydrochloride

CAS Number

55506-37-1

Product Name

2-Amino-5-chlorothiazole hydrochloride

IUPAC Name

5-chloro-1,3-thiazol-2-amine;hydrochloride

Molecular Formula

C3H4Cl2N2S

Molecular Weight

171.05 g/mol

InChI

InChI=1S/C3H3ClN2S.ClH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H

InChI Key

GTMGFQYVLSQTKP-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)N)Cl.Cl

Canonical SMILES

C1=C(SC(=N1)N)Cl.Cl

Starting Material for Synthesis:

2-Amino-5-chlorothiazole hydrochloride is primarily used as a starting material for the synthesis of various heterocyclic compounds, particularly those containing the thiazole ring. One well-documented example is its role in the synthesis of 2-chloro-6-methylimidazo[2,1-b]thiazole, a compound exhibiting potential anticonvulsant activity [].

2-Amino-5-chlorothiazole hydrochloride is a chemical compound with the molecular formula C₃H₄Cl₂N₂S and a molecular weight of approximately 167.06 g/mol. This compound features a thiazole ring, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of an amino group at the second position and a chlorine atom at the fifth position contributes to its unique reactivity and biological properties. It is commonly used as a starting reagent in various organic syntheses, particularly in the production of more complex heterocyclic compounds .

, primarily due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of substituted thiazole derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones in the presence of acids or bases to form imines or other condensation products.
  • Cyclization Reactions: This compound can undergo cyclization to form more complex structures, such as imidazo[2,1-b]thiazoles, which are significant in medicinal chemistry .

Research indicates that 2-amino-5-chlorothiazole hydrochloride exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Activity: Some studies suggest that derivatives of this compound may possess anticancer properties, though further research is needed to elucidate these effects comprehensively .
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its potential therapeutic applications .

Several methods exist for synthesizing 2-amino-5-chlorothiazole hydrochloride:

  • From Thiazole Derivatives: Starting from thiazole compounds, chlorination followed by amination can yield 2-amino-5-chlorothiazole.
  • Using Chlorosulfonic Acid: Thiazole can be treated with chlorosulfonic acid and ammonia to introduce the amino group at the correct position.
  • One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that streamline the process, reducing time and improving yield .

The applications of 2-amino-5-chlorothiazole hydrochloride span various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Agricultural Chemicals: Its derivatives may be utilized in developing pesticides or herbicides due to their biological activity.
  • Material Science: The compound can be used in creating polymers or other materials with specific properties .

Interaction studies involving 2-amino-5-chlorothiazole hydrochloride have focused on its potential synergistic effects when combined with other compounds:

  • Drug Interactions: Preliminary studies suggest that it may enhance the efficacy of certain antibiotics when used in combination therapy.
  • Biochemical Interactions: Research has indicated possible interactions with metabolic enzymes, which could affect drug metabolism and efficacy .

Several compounds share structural similarities with 2-amino-5-chlorothiazole hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-4-chlorothiazoleC₃H₄ClN₂SSubstituted at the fourth position; different reactivity
5-Chloro-2-methylthiazoleC₄H₄ClN₂SMethyl group at the second position; altered properties
2-Amino-thiazoleC₃H₄N₂SLacks chlorine; simpler structure affecting activity

These compounds differ primarily in their substitution patterns and resulting biological activities, highlighting the uniqueness of 2-amino-5-chlorothiazole hydrochloride in terms of its specific reactivity and potential applications .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

55506-37-1

Dates

Modify: 2023-08-15

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